2-Iodobenzenesulfonic acid hydrate

描述

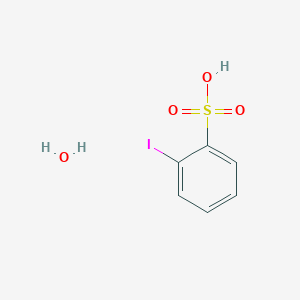

Structure

3D Structure of Parent

属性

IUPAC Name |

2-iodobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKURGDXZAXBCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)I.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodobenzenesulfonic Acid Hydrate and Derivatives

Established Synthetic Routes and Reaction Optimization

The primary methods for synthesizing 2-iodobenzenesulfonic acid hydrate (B1144303) and its derivatives include halogen substitution reactions, oxidation of precursor compounds, and the use of ion exchange chromatography to generate the free acid form.

A common method for the synthesis of 2-iodobenzenesulfonic acid involves the reaction of benzenesulfonyl chloride with sodium iodide. This reaction proceeds through the substitution of the sulfonyl chloride group with an iodine atom. Subsequent crystallization and purification steps are then employed to obtain the desired product. Another approach starts from 2-aminobenzenesulfonic acid, which is treated with p-toluenesulfonic acid in acetonitrile. researchgate.net The resulting suspension is then cooled and reacted with a solution of sodium nitrite (B80452) and potassium iodide in water to yield sodium 2-iodobenzenesulfonate. researchgate.net

The oxidation of sodium 2-iodobenzenesulfonate is a key method for preparing its derivatives, particularly the highly reactive hypervalent iodine species, 2-iodoxybenzenesulfonic acid (IBS). organic-chemistry.org This oxidation is typically carried out using strong oxidizing agents such as Oxone® (potassium peroxymonosulfate) or sodium periodate (B1199274) in an aqueous solution. nih.govresearchgate.net

The reaction with Oxone® is often performed in water at elevated temperatures, for instance, 70°C, and can be monitored by NMR spectroscopy to track the conversion of the starting material to the iodine(V) product. researchgate.netnih.gov The resulting 2-iodoxybenzenesulfonic acid, as a potassium or sodium salt, can then be isolated. researchgate.netnih.gov Similarly, sodium periodate can be used for this oxidation, also in an aqueous medium at around 60°C. researchgate.netresearchgate.net It has been observed that the oxidation of the sodium salt of 2-iodobenzenesulfonic acid in a neutral aqueous solution yields the iodine(V) product, IBS. nih.govbeilstein-journals.org

Interestingly, the choice of reaction conditions can lead to different oxidation products. While the oxidation of sodium 2-iodobenzenesulfonate in a neutral solution with sodium periodate yields an iodine(V) reagent, the oxidation of free 2-iodobenzenesulfonic acid with periodic acid under acidic conditions results in an iodine(III) reagent, 2-iodosylbenzenesulfonic acid. nih.govresearchgate.netbeilstein-journals.org

Interactive Data Table: Oxidation of Sodium 2-Iodobenzenesulfonate

| Oxidizing Agent | Precursor | Product | Reaction Conditions |

| Oxone® | Sodium 2-iodobenzenesulfonate | 2-Iodoxybenzenesulfonic acid (IBS) salt | Water, 70°C researchgate.netnih.gov |

| Sodium Periodate | Sodium 2-iodobenzenesulfonate | 2-Iodoxybenzenesulfonic acid (IBS) salt | Water, 60°C researchgate.netresearchgate.net |

| Periodic Acid | 2-Iodobenzenesulfonic acid | 2-Iodosylbenzenesulfonic acid | Acidic conditions nih.govbeilstein-journals.org |

To obtain the free 2-iodobenzenesulfonic acid from its sodium salt, ion exchange chromatography is a crucial technique. nih.gov This method involves passing a solution of sodium 2-iodobenzenesulfonate through a cation-exchange resin, such as Amberlyst 15 (H⁺ form). nih.gov The resin exchanges the sodium ions for protons, thereby generating the desired free acid. nih.gov Ion exchange chromatography is a powerful tool for separating ionic compounds and is widely used in various fields, including the pharmaceutical industry for downstream processing. nih.govyoutube.com

Strategies for Purity Control and Isolation Techniques

Ensuring the purity of 2-iodobenzenesulfonic acid hydrate is paramount for its subsequent applications. After synthesis, purification processes are essential to enhance the yield and purity of the final product.

Following the synthesis of sodium 2-iodobenzenesulfonate, for example, the reaction mixture is often treated with sodium thiosulfate (B1220275) to remove any excess iodine, resulting in a colorless solution. researchgate.net The pH is then adjusted to be alkaline (pH 9-10) with a sodium bicarbonate solution, which causes the product to precipitate. researchgate.net The precipitate can then be collected by filtration and washed with solvents like hot ethanol (B145695) and acetone (B3395972) to remove impurities. researchgate.net

In the case of oxidation reactions to form 2-iodoxybenzenesulfonic acid, the product often precipitates from the reaction mixture upon cooling. researchgate.net For instance, after the oxidation with Oxone®, the resulting needle-shaped organic crystals of the product can be manually separated from inorganic salt byproducts. researchgate.net When 2-iodosylbenzenesulfonic acid is prepared via the oxidation of the free acid with periodic acid, the product precipitates upon cooling and can be isolated in high yield by simple filtration. nih.gov

Scalable Synthetic Approaches for Research and Industrial Applications

While specific details on large-scale industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of the laboratory-scale preparations, adapted for larger quantities. The oxidation of sodium 2-iodobenzenesulfonate to produce 2-iodoxybenzenesulfonic acid (IBS) is a notable example of a reaction with significant industrial potential. IBS is a highly active and selective catalyst for various oxidation reactions, making its efficient synthesis valuable. organic-chemistry.org The use of readily available and stable oxidizing agents like Oxone® contributes to the scalability of this process. organic-chemistry.org The ability to perform these reactions in water is also an advantage for industrial applications, although co-solvents may be necessary when dealing with organic substrates that have low water solubility. atamanchemicals.comchempedia.info

Chemical Reactivity and Mechanistic Investigations of 2 Iodobenzenesulfonic Acid Hydrate

Oxidation Pathways and Hypervalent Iodine(V) Species Formation

The oxidation of the iodine(I) center in 2-iodobenzenesulfonic acid leads to the formation of a hypervalent iodine(V) species, which is a potent oxidant.

Formation of 2-Iodoxybenzenesulfonic Acid (IBS)

2-Iodoxybenzenesulfonic acid (IBS) is a hypervalent iodine(V) compound that can be synthesized from 2-iodobenzenesulfonic acid. beilstein-journals.orgnih.govorganic-chemistry.orgacs.org The direct oxidation of 2-iodobenzenesulfonic acid or its salts is a common method for preparing IBS. beilstein-journals.orgnih.gov However, the high solubility of IBS in water can complicate its separation from inorganic impurities generated during the reaction. beilstein-journals.orgnih.gov An early method for the preparation of IBS involved the hydrolysis of methyl 2-iodoxybenzenesulfate. beilstein-journals.orgnih.gov This approach, however, resulted in a mixture where the desired IBS was contaminated with its reduction product, 2-iodosylbenzenesulfonic acid, due to the oxidation of methanol (B129727) by IBS. beilstein-journals.orgnih.gov IBS is noted for its high reactivity towards polar organic solvents like acetonitrile, DMSO, and methanol, in which it is readily reduced. beilstein-journals.org

IBS has demonstrated significant catalytic activity in various oxidation reactions. beilstein-journals.org It is particularly effective for the oxidation of alcohols to carbonyl compounds, benzylic C-H bonds, and phenols to 1,2-quinones. beilstein-journals.org The strong electron-withdrawing nature of the sulfo group in IBS enhances its oxidizing properties compared to its analogue, 2-iodoxybenzoic acid (IBX). core.ac.uk

Role of Stoichiometric Oxidants in IBS Generation

Several stoichiometric oxidants can be employed for the generation of IBS from sodium 2-iodobenzenesulfonate. The choice of oxidant can influence the reaction conditions and the purity of the final product. beilstein-journals.org

Oxone® : This is a widely used oxidant for the synthesis of hypervalent iodine compounds, including IBS and its analogue, IBX. beilstein-journals.orgorientjchem.org The oxidation of sodium 2-iodobenzenesulfonate with Oxone® in water at elevated temperatures (around 70 °C) can achieve high conversion to the corresponding iodine(V) product. nih.gov While effective, the use of Oxone® can lead to the formation of inorganic salt byproducts, which can be challenging to separate from the water-soluble IBS. beilstein-journals.orgnih.gov

Sodium Periodate (B1199274) (NaIO₄) : As an alternative to Oxone®, sodium periodate can also be used to oxidize sodium 2-iodobenzenesulfonate in water. beilstein-journals.orgnih.gov This reaction typically requires heating to achieve a high conversion to the desired iodine(V) product. beilstein-journals.org

Periodic Acid (H₅IO₆) : The oxidation of free 2-iodobenzenesulfonic acid with periodic acid under acidic conditions has been found to yield the iodine(III) product, 2-iodosylbenzenesulfonic acid, instead of IBS. beilstein-journals.orgnih.gov This highlights the critical role of pH in determining the final oxidation product. beilstein-journals.org

Table 1: Comparison of Oxidants for IBS Generation

| Oxidant | Substrate | Conditions | Product | Key Observations |

|---|---|---|---|---|

| Oxone® | Sodium 2-iodobenzenesulfonate | Water, 70°C | IBS (Sodium Salt) | High conversion, but inorganic byproducts are formed. nih.gov |

| Sodium Periodate | Sodium 2-iodobenzenesulfonate | Water, 60°C | IBS (Sodium Salt) | Selective formation of the iodine(V) product. beilstein-journals.orgnih.gov |

| Periodic Acid | 2-Iodobenzenesulfonic acid | Acidic, 60°C | 2-Iodosylbenzenesulfonic acid | Selectively forms the iodine(III) product. beilstein-journals.orgnih.gov |

Reduction Pathways and Iodine(III) Species Formation

The reduction of the iodine center in 2-iodobenzenesulfonic acid and its derivatives leads to the formation of iodine(III) species.

Formation of 2-Iodosylbenzenesulfonic Acid

2-Iodosylbenzenesulfonic acid is an iodine(III) heterocycle that can be formed through several pathways. beilstein-journals.orgnih.gov One method involves the reduction of 2-iodoxybenzenesulfonic acid (IBS). beilstein-journals.org For instance, IBS is readily reduced to 2-iodosylbenzenesulfonic acid when it comes into contact with polar organic solvents such as methanol or acetonitrile. beilstein-journals.org Another route to this iodine(III) compound is the direct oxidation of free 2-iodobenzenesulfonic acid with periodic acid under acidic conditions. beilstein-journals.orgnih.gov This selective formation is in contrast to the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution, which yields the iodine(V) product, IBS. beilstein-journals.orgnih.gov The formation of the cyclic structure of 2-iodosylbenzenesulfonic acid is believed to hinder its disproportionation to the corresponding iodine(I) and iodine(V) species. nih.gov

pH-Dependent Redox Transformations

The redox transformations of 2-iodobenzenesulfonic acid are highly dependent on the pH of the reaction medium. beilstein-journals.org Research has demonstrated that the oxidation of free 2-iodobenzenesulfonic acid under acidic conditions leads to the formation of the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. beilstein-journals.orgnih.govnih.gov Conversely, when the oxidation is carried out on sodium 2-iodobenzenesulfonate in a neutral aqueous solution, the iodine(V) product, 2-iodoxybenzenesulfonic acid (IBS), is formed. beilstein-journals.orgnih.govnih.gov

This pH-dependent selectivity allows for the controlled synthesis of either the iodine(III) or iodine(V) species. nih.gov The stability of the cyclic structure of 2-iodosylbenzenesulfonic acid under acidic conditions is thought to be a key factor in this selectivity, as it is less prone to disproportionation compared to its non-cyclic salt form. nih.gov

Substitution Reactions at the Iodine Center for Functionalization

The iodine center in aryl iodides, including derivatives of 2-iodobenzenesulfonic acid, can undergo substitution reactions, often referred to as ligand exchange. nih.gov These reactions are fundamental to the chemistry of hypervalent iodine compounds and allow for the synthesis of a diverse range of reagents. nih.govsemanticscholar.org The general reactivity of hypervalent iodine compounds often involves ligand exchange as a key mechanistic step, similar to transition metal chemistry. nih.govnsf.gov

For instance, (diacetoxyiodo)arenes can undergo ligand exchange with various carboxylic acids to produce new [bis(acyloxy)iodo]arenes, which can have different solubilities and reactivities. nih.govsemanticscholar.org This principle of ligand exchange allows for the tailoring of hypervalent iodine reagents for specific synthetic applications. While direct examples of substitution reactions on 2-iodobenzenesulfonic acid hydrate (B1144303) itself are not extensively detailed in the provided context, the general reactivity patterns of aryl-λ3-iodanes suggest that such transformations are plausible for creating functionalized derivatives. nih.govacs.org

Influence of Solvent Polarity on Reactivity and Stability

The reactivity and stability of 2-iodobenzenesulfonic acid (IBS) and its derivatives are significantly influenced by the polarity of the solvent. Research indicates that changes in solvent polarity can alter reaction mechanisms, solubility, and the stability of the compound. nih.gov For instance, the oxidation of sodium 2-iodobenzenesulfonate to its hypervalent iodine(V) form, 2-iodoxybenzenesulfonic acid (IBS), is typically performed in water. beilstein-journals.org However, the resulting IBS is highly soluble in water, which complicates its separation from inorganic impurities. beilstein-journals.org

Conversely, IBS is insoluble in nonpolar solvents like dichloromethane (B109758) and chloroform. beilstein-journals.org This differential solubility is a critical factor in its application as an oxidizing agent. For oxidation reactions of alcohols, solvents such as nitromethane, acetonitrile, or ethyl acetate (B1210297) are employed, where the reactions proceed cleanly and rapidly. organic-chemistry.org

Computational and Theoretical Mechanistic Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 2-iodobenzenesulfonic acid. iosrjournals.orgnih.gov DFT calculations provide insights into molecular properties by analyzing the electron density. iosrjournals.org For hypervalent iodine compounds, DFT studies have been instrumental in understanding their reactivity, which is comparable to that of transition metals. core.ac.uk

Theoretical calculations have revealed that the strong electron-withdrawing nature of the sulfo group in 2-iodoxybenzenesulfonic acid (IBS) enhances its oxidative properties compared to its predecessor, 2-iodoxybenzoic acid (IBX). core.ac.uk DFT studies have shown that the ionic character of the hypervalent iodine-OSO2 bond in IBS is a key factor. organic-chemistry.org This characteristic lowers the energy barrier for the twisting of the alkoxyperiodinane intermediate, which in turn accelerates the oxidation process. organic-chemistry.org

Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application of DFT to predict reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. iosrjournals.org

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power of an atom to attract electrons. |

This table provides a general framework for how DFT calculations are used to predict chemical reactivity. Specific values for 2-Iodobenzenesulfonic acid hydrate require dedicated computational studies.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules, making them ideal for investigating solvent effects on reactivity. easychair.org These simulations can explicitly model solvent molecules, allowing for a detailed examination of solvent-mediated interactions and the role of hydration shells, which can significantly influence reaction pathways and binding affinities. easychair.org

For compounds like this compound, MD simulations can provide insights into how water molecules in the hydration sphere interact with the sulfonic acid and iodo groups. Studies on similar systems, like dimethyl sulfoxide (B87167) (DMSO) in water, have shown that strong, linear hydrogen bonds form between the polar groups of the solute and surrounding water molecules. researchgate.netrsc.org This structuring of the solvent can enhance the stability of certain conformations and influence the approach of reactants.

The application of cosolvent MD simulations, where a mixture of solvents is used, can further enhance the sampling of a molecule's conformational space. nih.govchemrxiv.org This technique can reveal transient pockets or conformations that are not accessible in a single solvent system, providing a more complete picture of the dynamic effects that govern reactivity. nih.govchemrxiv.org By simulating the system under different solvent conditions, researchers can predict how changes in the reaction medium will affect the outcomes of chemical transformations involving 2-iodobenzenesulfonic acid. easychair.org

Analysis of Hypervalent Twisting and Rate-Determining Steps in Oxidations

A key mechanistic feature of oxidations involving hypervalent iodine(V) reagents like the active form of 2-iodobenzenesulfonic acid is a phenomenon known as hypervalent twisting. nih.gov Theoretical studies, particularly those using DFT, have identified this twisting motion as the rate-determining step in the oxidation of alcohols by related compounds such as 2-iodoxybenzoic acid (IBX). nih.govresearchgate.net

This twisting involves a rearrangement of the hypervalent bonds around the central iodine atom within the alkoxyperiodinane intermediate that forms during the reaction. organic-chemistry.org The energy barrier associated with this twist directly controls the rate of the oxidation. nih.gov It has been proposed that the highly ionic character of the intramolecular hypervalent iodine-OSO₂ bond in 2-iodoxybenzenesulfonic acid (IBS) significantly lowers the barrier to this twisting motion. organic-chemistry.org This reduction in the activation energy for the rate-limiting step is what makes IBS an exceptionally active catalyst for alcohol oxidation compared to other IBX derivatives. organic-chemistry.org

The introduction of steric bulk or specific substituents on the aromatic ring can also influence the ease of this twisting process, thereby modulating the reactivity of the oxidant. researchgate.net This principle is a cornerstone in the design of new and more efficient hypervalent iodine catalysts. researchgate.net

Investigation of Radical Pathways in Chemical Transformations

While many reactions involving hypervalent iodine reagents proceed through ionic or concerted pathways, the potential for radical mechanisms also exists. For certain transformations, a radical mechanism has been proposed. For example, in the oxidation of benzylic C-H bonds to carbonyls using a catalytic amount of 2-iodobenzoic acid with Oxone as the co-oxidant, a radical pathway is suggested. researchgate.net

Investigations into these pathways often involve experimental techniques such as the use of radical traps or observing the effects of radical initiators/inhibitors. Computational studies can also play a role in evaluating the feasibility of a radical pathway by calculating the energies of potential radical intermediates and transition states. While the primary mechanism for alcohol oxidation by 2-iodoxybenzenesulfonic acid is believed to involve the hypervalent twist, understanding alternative or competing radical pathways is essential for a complete mechanistic picture, especially under different reaction conditions or with different substrates.

Derivatization and Functionalization Strategies for 2 Iodobenzenesulfonic Acid Hydrate

Synthesis of Modified Hypervalent Iodine Reagents and Precursors

The synthesis of hypervalent iodine reagents from 2-iodobenzenesulfonic acid is a key area of research. These reagents are effective and selective for the oxidation and functionalization of various organic substrates.

A significant derivative is 2-iodoxybenzenesulfonic acid (IBS), a thia-analogue of the well-known oxidant 2-iodoxybenzoic acid (IBX). core.ac.uk IBS exhibits stronger oxidation properties than IBX due to the electron-withdrawing nature of the sulfo group. core.ac.uk The preparation of IBS has been optimized using various oxidants. core.ac.uk One method involves the oxidation of the acidic form of sodium 2-iodobenzenesulfonate, obtained through ion exchange, with periodic acid. This process initially forms the hypervalent iodine(III) compound, 2-iodosylbenzenesulfonic acid (IBS-H). core.ac.uk Subsequent oxidation with sodium periodate (B1199274) yields 2-iodoxybenzenesulfonic acid (IBS). core.ac.uk

Another approach demonstrates that the oxidation of free 2-iodobenzenesulfonic acid under acidic conditions yields the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. In contrast, the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution produces iodine(V) products. beilstein-journals.org The selective preparation of IBS, as its potassium or sodium salts, can be achieved by oxidizing sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water. beilstein-journals.org

These synthesized reagents have been successfully used in the oxidation of hydroxyl-containing substrates to carbonyl compounds, with IBS showing higher activity than IBS-H. core.ac.uk The in-situ generation of 2-iodoxybenzenesulfonic acid from sodium 2-iodobenzenesulfonate has been shown to be a highly active catalytic system for the oxidation of alcohols with Oxone. organic-chemistry.org

Table 1: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzenesulfonic Acid

| Precursor | Oxidant | Product | Key Findings |

| 2-Iodobenzenesulfonic acid (acidic form) | Periodic acid | 2-Iodosylbenzenesulfonic acid (IBS-H) | Formation of a hypervalent iodine(III) compound. core.ac.uk |

| 2-Iodosylbenzenesulfonic acid (IBS-H) | Sodium periodate | 2-Iodoxybenzenesulfonic acid (IBS) | Successful synthesis of the hypervalent iodine(V) reagent. core.ac.uk |

| Free 2-Iodobenzenesulfonic acid | Periodic acid (acidic conditions) | 2-Iodosylbenzenesulfonic acid | Selective formation of the iodine(III) heterocycle. beilstein-journals.org |

| Sodium 2-iodobenzenesulfonate | Oxone or Sodium periodate (neutral aqueous solution) | 2-Iodoxybenzenesulfonic acid (IBS) salts | Selective formation of the iodine(V) product. beilstein-journals.org |

| Sodium 2-iodobenzenesulfonate | Oxone | 2-Iodoxybenzenesulfonic acid (in situ) | Highly active catalyst for alcohol oxidation. organic-chemistry.org |

Exploration of Chiral Analogues for Enantioselective Transformations

The development of chiral hypervalent iodine reagents is crucial for asymmetric synthesis, enabling the enantioselective transformation of prochiral substrates. While the direct synthesis of chiral analogues from 2-iodobenzenesulfonic acid hydrate (B1144303) is not extensively detailed in the provided context, the general principles of creating chiral hypervalent iodine compounds can be applied.

The synthesis of enantiopure diaryliodonium salts, which are precursors to other hypervalent iodine reagents, presents a significant challenge, especially for those with electron-rich substituents. diva-portal.org The general strategies for synthesizing diaryliodonium salts involve the initial oxidation of an aryl iodide to an iodine(III) compound, followed by a ligand exchange reaction. diva-portal.org To achieve enantioselectivity, a chiral auxiliary or a chiral ligand would need to be incorporated into the structure of the 2-iodobenzenesulfonic acid derivative.

Although specific examples starting from 2-iodobenzenesulfonic acid are not provided, the exploration of chiral analogues remains a promising area for future research. The development of such reagents would expand the utility of hypervalent iodine chemistry into the realm of asymmetric catalysis, offering environmentally benign alternatives to heavy metal-based catalysts.

Preparation of Functionalized Derivatives for Specific Applications

The functionalization of 2-iodobenzenesulfonic acid allows for the tailoring of its properties for specific applications, such as creating specialized catalysts or materials. The sulfonic acid group itself provides a handle for further modification.

One approach involves the functionalization of materials like mesoporous silica (B1680970) with sulfonic acid groups to create heterogeneous catalysts. nih.gov While this example doesn't start with 2-iodobenzenesulfonic acid, it demonstrates the utility of the sulfonic acid moiety in catalysis. Similarly, metal-organic frameworks (MOFs) have been functionalized with sulfonic acid groups for applications in solid-phase extraction. nih.gov These examples highlight the potential for using 2-iodobenzenesulfonic acid as a building block for creating functional materials.

The iodine atom in 2-iodobenzenesulfonic acid can also be substituted with other functional groups, making it a versatile intermediate in organic synthesis for the production of specialty chemicals. This allows for the introduction of various functionalities to the benzene (B151609) ring, leading to a wide range of derivatives with tailored electronic and steric properties.

Emerging Research Directions and Interdisciplinary Applications

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The assembly of these molecules into larger, ordered structures is driven by principles of molecular recognition, where the size, shape, and chemical properties of the interacting molecules, or "synthons," dictate the final architecture. Key non-covalent interactions include hydrogen bonding, halogen bonding, and π-π stacking.

2-Iodobenzenesulfonic acid hydrate (B1144303) possesses distinct functional groups that make it a compelling candidate for designing self-assembling supramolecular structures. The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor, while the iodine atom can act as a halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, which can be used to construct robust and predictable molecular networks.

Research into the oxidized derivative of this compound, 2-iodoxybenzenesulfonic acid (IBS), provides significant insight. Single-crystal X-ray diffraction analysis of IBS salts reveals the formation of a complex polymeric structure. beilstein-journals.org In this arrangement, units are linked by relatively strong I=O···I intermolecular interactions, a testament to the power of halogen-centric interactions in driving self-assembly. beilstein-journals.org Furthermore, structural analysis of potassium 2-iodobenzenesulfonate monohydrate confirms that hydrogen bonding plays a crucial role in stabilizing the hydrate structure. The interplay of these specific, directional forces—hydrogen and halogen bonds—positions 2-iodobenzenesulfonic acid hydrate as a versatile building block for crystal engineering and the rational design of novel supramolecular architectures.

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes prioritizing catalytic reactions, using environmentally benign solvents and reagents, and maximizing atom economy. 2-Iodobenzenesulfonic acid has emerged as a key player in the development of sustainable oxidation methodologies.

The compound serves as a precursor to 2-iodoxybenzenesulfonic acid (IBS), which has been identified as an exceptionally active catalyst for the selective oxidation of alcohols. wikipedia.org When generated in situ from 2-iodobenzenesulfonic acid or its sodium salt, IBS can catalyze oxidations with high efficiency using Oxone (a potassium triple salt) as a green, stable, and easily handled primary oxidant. wikipedia.orgacs.org

A significant advantage of this catalytic system is its applicability under nonaqueous conditions (e.g., in solvents like ethyl acetate (B1210297) or nitromethane). acs.org This is noteworthy because Oxone is largely insoluble in organic solvents, and this insolubility allows for the waste products to be removed by simple filtration, streamlining purification and minimizing waste. acs.orgnih.gov The catalytic loading can be very low (as little as 0.05 mol %), yet it effectively facilitates the conversion of primary and secondary alcohols into aldehydes, ketones, and carboxylic acids with high selectivity. acs.orgnih.gov This catalytic cycle, which combines a recyclable organoiodine catalyst with an environmentally friendly oxidant, exemplifies a modern, sustainable synthetic method. nih.gov

Table 1: Catalytic Oxidation using IBS (derived from 2-Iodobenzenesulfonic acid)

| Substrate Type | Product Type | Catalyst Loading (mol %) | Primary Oxidant | Key Advantage | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | Aldehydes, Carboxylic Acids | 0.05 - 5 | Oxone | High selectivity, simple filtration of waste | acs.org |

| Secondary Alcohols | Ketones | 0.05 - 5 | Oxone | High efficiency, nonaqueous conditions | wikipedia.org |

| Cycloalkanones | α,β-Cycloalkenones, Lactones | 0.05 - 5 | Oxone | Controllable cascade oxidation | acs.org |

Potential Contributions to Advanced Materials Science

The unique structural and chemical features of this compound suggest its potential as a building block for advanced functional materials. The field of materials science relies on the ability to control the arrangement of molecules to achieve desired bulk properties, such as conductivity, porosity, or specific mechanical characteristics.

The ability of organoiodine compounds to participate in strong, directional non-covalent interactions is critical. As demonstrated by its derivative IBS, the tendency to form ordered, self-assembled polymeric structures is a foundational principle in creating crystalline materials. beilstein-journals.org The presence of both a sulfonated aromatic ring and an iodine atom opens possibilities for creating multifunctional materials.

Aryl sulfonic acids are widely used as intermediates in the production of dyes and polymers. wikipedia.org The sulfonation of polymers like polystyrene is a key process for creating ion-exchange resins, which are essential in water purification and other industrial applications. wikipedia.org Furthermore, polymers doped with sulfonic acids, such as polypyrrole, exhibit semiconducting behavior, making them suitable for applications like sensors and antielectric coatings. The sulfonic acid group in 2-iodobenzenesulfonic acid could be leveraged to impart ion-exchange capabilities or enhance the conductivity of polymer composites.

Moreover, recent research has shown that organoiodine(III) compounds can be used to synthesize extended π-conjugated molecules, which are the cornerstone of organic electronics and optoelectronics. acs.orgnih.gov The carbon-iodine bond serves as a versatile anchor point for further chemical transformations. nih.gov Therefore, this compound could serve as a precursor for monomers used in the synthesis of novel conductive polymers or other advanced organic materials where both iodine-mediated coupling and sulfonate-group functionality are desired.

Exploration in Biochemical Investigations and Biological Pathways

Organoiodine compounds are relatively rare in nature but are essential for certain biological functions, with the thyroxine hormones being a prime example. wikipedia.org In research, this compound and its derivatives serve as valuable tools for probing biological processes.

The compound is utilized in biochemical studies to investigate the effects of iodine-containing molecules on biological systems. Its primary mechanism of biological relevance stems from its role as a precursor to hypervalent iodine compounds, which are potent oxidizing agents. These compounds can influence biochemical pathways by modulating oxidative stress responses within cells. This property suggests potential therapeutic applications in diseases related to oxidative stress.

Furthermore, research has explored the cytotoxic effects of derivatives of 2-iodobenzenesulfonic acid. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cell lines, including those resistant to conventional chemotherapy agents like cisplatin. This indicates that the unique reactivity of the hypervalent iodine center could be exploited to develop new anticancer strategies.

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating the discovery of new reactions and catalysts. For 2-iodobenzenesulfonic acid and its derivatives, theoretical calculations have been instrumental in elucidating the source of their high reactivity.

The exceptional catalytic activity of 2-iodoxybenzenesulfonic acid (IBS) in oxidation reactions has been rationalized through computational modeling. acs.orgnih.gov Theoretical studies, likely employing Density Functional Theory (DFT), have investigated the reaction mechanism. These calculations suggest that the high reactivity of IBS is due to the electrophilicity of the iodine(V) center and the ability of the sulfonic acid group to stabilize transition states via hydrogen bonding.

Specifically, models have indicated that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond in the IBS catalyst lowers the energy barrier for the twisting of the alkoxyperiodinane intermediate, which is a key step in the oxidation of alcohols. acs.orgnih.gov By providing a detailed picture of the transition state energetics and reaction pathways, these predictive models allow researchers to understand why IBS is a more active catalyst than other hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). This knowledge can guide the future design of even more efficient and selective catalysts for a wide range of chemical transformations.

常见问题

Q. What controls are essential for reproducibility in IBS-mediated oxidations?

- Methodological Answer : Include:

- Blank reactions : Exclude IBS to confirm its catalytic role.

- Radical traps : Add TEMPO to test for radical pathways.

- Isotopic labeling : Use D₂O to probe H-transfer mechanisms.

- Post-reaction analysis : Quantify iodine species via ICP-MS to track catalyst degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。